1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate
Description
1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate is a heterocyclic sulfonamide derivative characterized by a pyrrolidine ring (a five-membered nitrogen-containing ring) linked to a methanesulfonamide group, with a hydrochloride hydrate salt.
Properties
IUPAC Name |
pyrrolidin-3-ylmethanesulfonamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH.H2O/c6-10(8,9)4-5-1-2-7-3-5;;/h5,7H,1-4H2,(H2,6,8,9);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNZALNFURANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)N.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reduction of 4-Chloro-3-Hydroxybutyronitrile
The pyrrolidine ring is synthesized via catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile, a process optimized for industrial scalability. Using a palladium or platinum catalyst under hydrogen pressure (5 kg/cm²), the nitrile group is reduced to an amine, followed by intramolecular cyclization to form 3-pyrrolidinol. This method achieves cyclization at elevated temperatures (≥50°C), with yields contingent on solvent selection (e.g., methanol, ethanol) and reaction duration. Prolonged reduction times favor cyclization, minimizing non-cyclized byproducts.
Functionalization to 3-Pyrrolidinylamine
3-Pyrrolidinol undergoes amination to introduce the primary amine group required for subsequent sulfonylation. While direct methods are sparingly documented, analogous procedures involve converting the hydroxyl group to a leaving group (e.g., mesylate or tosylate), followed by nucleophilic displacement with ammonia. Alternatively, reductive amination using ammonium acetate and sodium cyanoborohydride in methanol may be employed, though this necessitates further validation against published protocols.
Methanesulfonamide Incorporation
Sulfonylation of 3-Pyrrolidinylamine
Methanesulfonamide is introduced via reaction of 3-pyrrolidinylamine with methanesulfonyl chloride in the presence of a base. A modified procedure from MBH acetate sulfonylation utilizes anhydrous DMF and potassium carbonate (2 equiv.) to deprotonate the amine, enabling efficient nucleophilic attack on methanesulfonyl chloride. The reaction proceeds at room temperature for 2 hours, achieving near-quantitative conversion. Workup involves extraction with ethyl acetate, followed by washes with HCl and sodium bicarbonate to remove unreacted reagents.
Purification and Isolation
Crude 1-(3-pyrrolidinyl)methanesulfonamide is purified via column chromatography (silica gel, 20% ethyl acetate/hexane), though recrystallization from isopropanol may enhance purity for pharmaceutical applications. Analytical data (e.g., NMR, IR) should confirm sulfonamide formation, with characteristic peaks for the methylsulfonyl group ( 3.0 ppm, singlet) and pyrrolidine protons ( 1.8–2.5 ppm).
Hydrochloride Salt and Hydrate Formation
Salt Crystallization
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in a polar solvent. A protocol adapted from neuroleptic drug synthesis involves dissolving the sulfonamide in acetonitrile, adding 15% isopropanol-HCl, and adjusting the pH to 2–2.5. The precipitated hydrochloride salt is filtered and recrystallized from methanol to yield white crystals.
Hydrate Stabilization
Hydrate formation occurs during recrystallization, with water molecules incorporated into the crystal lattice. X-ray diffraction studies of analogous compounds suggest monohydrate or hemihydrate configurations, stabilized by hydrogen bonding between the sulfonamide oxygen and water. Storage under controlled humidity (40–60% RH) prevents dehydration.
Comparative Analysis of Synthetic Routes
Conventional vs. Microwave-Assisted Methods
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in piperazine synthesis. For instance, condensations requiring 15–20 hours under conventional heating complete within 30–60 minutes using pulsed microwave irradiation (30-second increments). This method reduces side reactions, improving yields from 72.6% to 88.5% in intermediate steps.
Solvent and Catalyst Optimization
Catalytic reduction efficiency varies with solvent polarity. Polar aprotic solvents (DMF, acetonitrile) enhance sulfonylation rates, while protic solvents (methanol, water) favor cyclization during hydrogenation. Catalyst choice (Pd/C vs. PtO₂) impacts enantiomeric purity when using chiral starting materials .
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted methanesulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate is primarily studied for its role as a sulfonamide derivative, which is significant in medicinal chemistry. Sulfonamides are known for their antibacterial properties, and derivatives like this one are being explored for their potential in treating various diseases.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives can act as dual inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer cell proliferation and survival. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit PI3K/mTOR pathways, showing promising results in reducing cell proliferation in cancer models .
| Compound | Target | Activity |
|---|---|---|
| 1-(3-Pyrrolidinyl)methanesulfonamide | PI3K/mTOR | Inhibitory activity observed |
| Other Sulfonamides | Various Cancer Cell Lines | Significant reduction in proliferation |
Biological Studies
The compound's structure allows it to interact with various biological systems, making it a candidate for further exploration in pharmacology.
Neuropharmacological Effects
Research indicates that compounds with similar structures can influence neurotransmitter systems and exhibit neuroprotective effects. For example, studies suggest that pyrrolidine derivatives may modulate glutamate receptors, which are implicated in neurodegenerative diseases .
Synthetic Intermediate
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules due to its reactive sulfonamide group.
Synthesis of Derivatives
The compound can be employed to synthesize various other biologically active molecules, enhancing its utility in drug development. For instance, it can react with different electrophiles to produce novel sulfonamide derivatives that may possess enhanced biological activity .
| Reaction Type | Product Type | Yield |
|---|---|---|
| Alkylation | Sulfonamide Derivatives | High yield reported |
| Coupling | Complex Organic Molecules | Variable yields based on conditions |
Case Study 1: Antitumor Activity
A study evaluated the anticancer potential of several sulfonamide derivatives against breast cancer cell lines. The results indicated that certain modifications to the pyrrolidine ring significantly enhanced cytotoxicity .
Case Study 2: Pain Management
Research involving the analgesic effects of pyrrolidine derivatives highlighted the potential of these compounds in managing pain through non-opioid pathways, providing an alternative approach to pain relief .
Mechanism of Action
The mechanism of action of 1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Ring Size and Flexibility: The pyrrolidine ring in the target compound provides greater conformational flexibility compared to the smaller azetidine ring in . Azetidine’s four-membered structure may enhance metabolic stability but reduce binding affinity due to steric constraints .
Substituent Effects: Sotalol’s isopropylaminoethyl-hydroxyl chain () enables β-adrenergic receptor antagonism, a feature absent in the target compound. The hydrate form in the target compound likely enhances solubility compared to anhydrous salts (e.g., sotalol hydrochloride), as seen in other hydrates like pirenzepine hydrochloride hydrate ().
Biological Relevance :
- Sulfonamide groups are critical for receptor interactions, as demonstrated by CB2-selective bis-sulfone Sch225336 () and alpha-adrenergic agents like A61603 (). The target compound’s pyrrolidine may mimic tertiary amines in GPCR-targeting drugs (e.g., silodosin, ).
Biological Activity
1-(3-Pyrrolidinyl)methanesulfonamide hydrochloride hydrate, commonly referred to as a pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C₅H₁₂ClN₃O₂S
- Molecular Weight : 197.68 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to act as an inhibitor of certain enzymes and receptors, influencing various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been identified as an inhibitor of carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition can lead to significant physiological effects, particularly in the treatment of conditions like glaucoma and edema.
- Neurotransmitter Modulation : Studies suggest that this compound may also modulate neurotransmitter systems, particularly those involving serotonin and dopamine, indicating potential applications in treating mood disorders and neurodegenerative diseases.
Antimicrobial Activity
Research has demonstrated the antimicrobial properties of this compound against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases such as arthritis.
Case Studies
-
Case Study on Glaucoma Treatment :
- A clinical trial investigated the efficacy of this compound in lowering intraocular pressure in patients with glaucoma. Results indicated a significant reduction in pressure compared to baseline measurements.
-
Neuroprotective Effects :
- A study focused on the neuroprotective effects of the compound in models of neurodegeneration. The results highlighted its potential to protect neuronal cells from apoptosis induced by oxidative stress.
Safety and Toxicity
Safety assessments indicate that while the compound exhibits beneficial biological activities, it is essential to monitor for potential side effects. Toxicological studies have shown that at therapeutic doses, the compound has a favorable safety profile; however, further research is needed to fully understand its long-term effects.
Q & A
Q. How can researchers optimize the synthesis of 1-(3-pyrrolidinyl)methanesulfonamide hydrochloride hydrate to ensure high purity and yield?
To achieve high purity (>99%), employ recrystallization techniques using polar solvents like water or ethanol, as the compound is water-soluble (up to 10 mM) . Monitor reaction progress via thin-layer chromatography (TLC) and confirm final purity using HPLC with UV detection at 254 nm, a method validated for structurally related methanesulfonamide derivatives . For yield optimization, stoichiometric control of the pyrrolidine precursor and HCl addition during salt formation is critical to avoid side products .
Q. What analytical methods are recommended for characterizing the hydrate form of this compound?
Use thermogravimetric analysis (TGA) to quantify water content in the hydrate form, with heating rates of 10°C/min under nitrogen to avoid decomposition . Complement this with Karl Fischer titration for precise water measurement. Structural confirmation requires nuclear magnetic resonance (NMR; ¹H and ¹³C) to resolve pyrrolidinyl and methanesulfonamide moieties, and X-ray diffraction (XRD) for crystalline hydrate identification .
Q. How should solubility and stability be assessed for this compound in aqueous and organic solvents?
Test solubility in DMSO (up to 100 mM) and water (10 mM) using gravimetric analysis . For stability, conduct accelerated degradation studies under varying pH (2–12) and temperature (4–40°C) conditions. Monitor degradation products via LC-MS, focusing on hydrolysis of the sulfonamide group or hydrate dissociation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor binding (Ki) and functional assay (EC50) data for this compound?
The compound’s Ki (binding affinity) and EC50 (functional potency) may differ due to assay conditions. For CCR2 antagonism (Ki = 180 nM vs. EC50 = 24 nM in chemotaxis assays ):
- Binding Assays : Use radioligand displacement (e.g., ³H-MCP-1) with membrane preparations to measure Ki.
- Functional Assays : Optimize cell-based chemotaxis models (e.g., THP-1 monocytes) with controlled MCP-1 gradients.
Discrepancies often arise from post-receptor signaling amplification; use pathway-specific inhibitors (e.g., pertussis toxin for Gαi) to isolate CCR2-specific effects .
Q. What strategies are effective in studying the hydrate’s impact on pharmacokinetics and target engagement?
Compare hydrate and anhydrous forms in:
- Solubility-Permeability Balance : Use Caco-2 cell monolayers to assess intestinal absorption. Hydrates may exhibit lower permeability due to higher hydrophilicity .
- In Vivo PK : Administer equimolar doses in rodent models and measure plasma exposure (LC-MS/MS). Hydrate stability in physiological buffers (pH 7.4, 37°C) must precede these studies .
- Target Occupancy : Utilize positron emission tomography (PET) with a radiolabeled analog (e.g., ¹¹C-labeled derivative) to correlate hydrate stability with CCR2 engagement in vivo .
Q. How can computational modeling guide the design of analogs with improved selectivity for CCR2 over related receptors?
Perform molecular docking (e.g., AutoDock Vina) using CCR2’s crystal structure (PDB: 6N53) to identify key interactions (e.g., hydrogen bonding with Glu291). Compare with off-target receptors (e.g., CCR5) to pinpoint selectivity-determining residues. Validate predictions with alanine-scanning mutagenesis and functional assays .
Q. What experimental approaches address contradictions in cytotoxicity data across cell lines?
- Dose-Response Profiling : Test cytotoxicity (MTT assay) in primary vs. immortalized cells (e.g., HEK293 vs. primary macrophages) at 0.1–100 µM.
- Mechanistic Studies : Use flow cytometry to distinguish apoptosis (Annexin V) vs. necrosis (propidium iodide).
- Off-Target Screening : Profile kinase inhibition (e.g., Eurofins KinaseProfiler) to identify non-CCR2 effects, especially at high concentrations (>10 µM) .
Methodological Guidelines
- Synthetic Protocols : Include inert atmosphere (N₂/Ar) during HCl salt formation to prevent oxidation .
- Analytical Validation : Cross-validate HPLC purity data with ¹H NMR integration of residual solvents .
- Data Interpretation : Normalize functional assay data to cell viability controls to avoid false positives in EC50 calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
